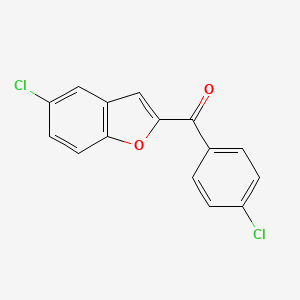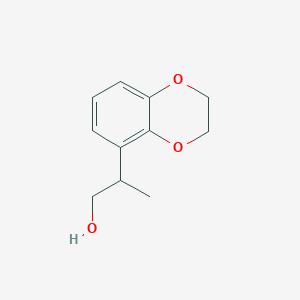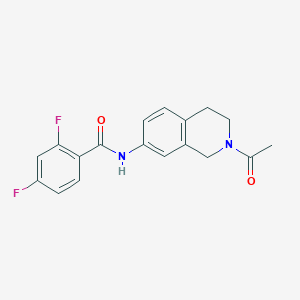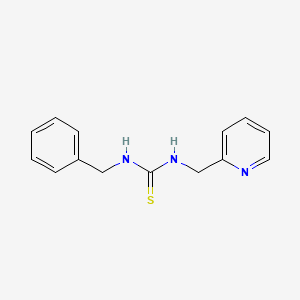
(5-Chlorobenzofuran-2-yl)(4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chlorobenzofuran-2-yl)(4-chlorophenyl)methanone: is an organic compound that belongs to the class of benzofurans It is characterized by the presence of a benzofuran ring substituted with a 4-chlorobenzoyl group and a chlorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chlorobenzofuran-2-yl)(4-chlorophenyl)methanone typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the final benzofuran product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Chlorobenzofuran-2-yl)(4-chlorophenyl)methanone can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of hydroxy derivatives or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroxy derivatives or other reduced forms.
Substitution: Halogenated or nitrated benzofuran derivatives
Scientific Research Applications
Chemistry: (5-Chlorobenzofuran-2-yl)(4-chlorophenyl)methanone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs and therapeutic agents.
Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. It is investigated for its efficacy in treating various diseases and conditions, including infections and cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications extend to the manufacture of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of (5-Chlorobenzofuran-2-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4-Chlorobenzoyl)-1-benzofuran: Similar structure but lacks the chlorine atom at the 5-position.
5-Chloro-2-benzoyl-1-benzofuran: Similar structure but lacks the chlorine atom on the benzoyl group.
4-Chloro-2-(4-chlorobenzoyl)-1-benzofuran: Similar structure but with a different substitution pattern.
Uniqueness: (5-Chlorobenzofuran-2-yl)(4-chlorophenyl)methanone is unique due to the presence of both chlorine atoms at specific positions, which can influence its chemical reactivity and biological activity. This unique substitution pattern can enhance its efficacy in certain applications compared to similar compounds .
Properties
IUPAC Name |
(5-chloro-1-benzofuran-2-yl)-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2O2/c16-11-3-1-9(2-4-11)15(18)14-8-10-7-12(17)5-6-13(10)19-14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFXULOAHUQWOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(O2)C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,1-Difluoro-5-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-5-azaspiro[2.3]hexane](/img/structure/B2733568.png)
![N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2733570.png)
![[(R)-beta,3-Dimethylphenethyl]amine](/img/structure/B2733571.png)

![3-(3-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine](/img/structure/B2733573.png)
![N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2733574.png)




![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2733583.png)
![3-[2-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B2733585.png)

![1-(Oxane-2-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2733591.png)
